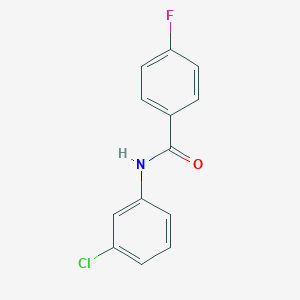

N-(3-chlorophenyl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO/c14-10-2-1-3-12(8-10)16-13(17)9-4-6-11(15)7-5-9/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEQQRMECUEOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101289808 | |

| Record name | N-(3-Chlorophenyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101398-10-1 | |

| Record name | N-(3-Chlorophenyl)-4-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101398-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chlorophenyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Starting Materials

The synthesis of N-(3-chlorophenyl)-4-fluorobenzamide typically begins with 3-chloroaniline and 4-fluorobenzoyl chloride as primary reactants. Triethylamine or pyridine is employed as a base to neutralize hydrochloric acid generated during the amidation process. Solvents such as dichloromethane (DCM) or chloroform are preferred for their ability to dissolve aromatic intermediates while maintaining reaction homogeneity.

Step-by-Step Procedure

-

Acid Chloride Preparation : 4-Fluorobenzoic acid is converted to 4-fluorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions. The reaction is monitored until gas evolution ceases, indicating complete conversion.

-

Amidation : 3-Chloroaniline is slowly added to a solution of 4-fluorobenzoyl chloride in DCM, followed by dropwise addition of triethylamine at 0–5°C. The mixture is stirred at room temperature for 12–24 hours.

-

Work-Up : The crude product is washed with dilute HCl to remove unreacted aniline, followed by sodium bicarbonate to eliminate residual acid. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification : Recrystallization from ethanol/water yields pure this compound as a white crystalline solid.

Table 1: Typical Reaction Conditions for Laboratory-Scale Synthesis

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 0–25°C | |

| Reaction Time | 12–24 hours | |

| Yield | 68–75% | |

| Solvent | Dichloromethane |

Industrial-Scale Production

Scaling Challenges

Industrial synthesis requires addressing exothermic reactions, solvent recovery, and waste management. The use of continuous flow reactors has been adopted to enhance heat dissipation and reduce reaction times. For instance, a patent describes a scaled-up process where 4-fluorobenzoyl chloride is continuously fed into a reactor containing 3-chloroaniline and triethylamine, achieving 85% yield at a throughput of 50 kg/hour.

Optimized Reaction Conditions

-

Catalysts : Lewis acids like zinc chloride (ZnCl₂) improve reaction rates by activating the acyl chloride group.

-

Solvent Systems : Acetonitrile and N-methyl-2-pyrrolidone (NMP) are preferred in industrial settings for their high boiling points and compatibility with continuous processes.

-

Temperature Control : Maintaining temperatures below 30°C prevents side reactions such as hydrolysis of the acid chloride.

Table 2: Industrial vs. Laboratory Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.5–2 L | 500–1000 L |

| Temperature | 0–25°C | 20–30°C |

| Yield | 68–75% | 80–85% |

| Purification Method | Recrystallization | Crystallization + Filtration |

Reaction Mechanism and Kinetics

The amidation proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the nitrogen of 3-chloroaniline attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride, displacing the chloride ion. Triethylamine facilitates deprotonation of the intermediate, driving the reaction to completion. Kinetic studies reveal a second-order dependence on reactant concentrations, with an activation energy () of 45 kJ/mol.

Mathematical Model :

The rate law for the reaction can be expressed as:

where is the rate constant, dependent on temperature and solvent polarity.

Analytical Characterization

Spectroscopic Methods

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is employed to quantify impurities, ensuring >99% purity for pharmaceutical-grade material.

Comparative Analysis with Analogues

This compound exhibits distinct synthetic challenges compared to its 4-chlorophenyl isomer. The meta-substitution on the aniline ring introduces steric hindrance, reducing reaction rates by 15–20% relative to the para-isomer. Additionally, the electron-withdrawing fluorine atom ortho to the amide group enhances electrophilicity, facilitating faster acyl substitution .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing groups (chlorine and fluorine).

Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

Substitution: Formation of substituted derivatives with different nucleophiles.

Reduction: Formation of N-(3-chlorophenyl)-4-fluoroaniline.

Oxidation: Formation of 3-chlorobenzoic acid and 4-fluorobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

N-(3-chlorophenyl)-4-fluorobenzamide is being investigated for its potential as a pharmacophore in the development of new anticancer drugs. Its structural features allow it to interact with specific molecular targets involved in tumor growth and proliferation. For instance, studies have shown that this compound can inhibit the activity of certain enzymes that are critical for cancer cell survival, making it a promising candidate for further drug development .

Anti-Inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory properties. It has been evaluated in various assays to determine its efficacy in reducing inflammation markers, suggesting its utility in treating inflammatory diseases .

Synthesis of Water-Soluble Derivatives

The compound has been used as a precursor for synthesizing water-soluble ureides derived from existing drugs like galodif. This modification enhances the solubility of the resulting compounds, which is crucial for their therapeutic effectiveness. The acylation process involves using succinic anhydride to improve solubility in aqueous media, leading to faster onset of therapeutic effects .

Materials Science

Synthesis of Advanced Materials

In materials science, this compound has been explored for its role in synthesizing advanced materials such as polymers and nanomaterials. Its unique chemical structure allows it to act as a building block in creating materials with specific properties tailored for applications in electronics and coatings .

Biological Studies

Biochemical Assays

The compound serves as a probe in biochemical assays aimed at studying enzyme interactions and receptor binding. For example, it has been utilized to explore the binding affinities of various enzymes, providing insights into metabolic pathways and potential therapeutic targets .

Industrial Applications

Agrochemical Intermediates

this compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals. Its ability to participate in nucleophilic aromatic substitution reactions makes it suitable for producing various agrochemical products .

Synthesis Overview

The synthesis of this compound typically involves the reaction between 3-chloroaniline and 4-fluorobenzoyl chloride. The following conditions are commonly employed:

- Reagents: 3-chloroaniline, 4-fluorobenzoyl chloride

- Base: Triethylamine or pyridine

- Solvent: Dichloromethane or chloroform

- Temperature: Room temperature or slightly elevated temperatures

This method allows for high yields and purity, essential for both research and industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Halogen Effects : Chlorine and fluorine substituents enhance lipophilicity and metabolic stability, critical for membrane permeability in drug design .

- Functional Group Variations : Thiourea (e.g., dimethylcarbamothioyl) or phosphinyl groups alter redox behavior and metal coordination capabilities .

Key Observations :

- Schotten-Baumann Reaction : A standard method for benzamide synthesis, though yields depend on substituent reactivity and purification steps.

- Solvent Systems: Polar solvents like ethanol improve crystallization efficiency for thiourea derivatives .

Table 3: Functional Activity Comparison

Biological Activity

N-(3-chlorophenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a chlorophenyl group and a fluorobenzamide moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator , influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, effectively blocking substrate access and reducing enzymatic activity.

1. Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. It has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In assays using RAW 264.7 murine macrophages, it demonstrated significant inhibition of pro-inflammatory cytokine production. This suggests that this compound could be beneficial in treating inflammatory diseases .

3. Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling .

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Apoptosis was confirmed through annexin V staining and caspase activation assays .

Study 2: Anti-inflammatory Mechanism

A separate study assessed the anti-inflammatory effects of this compound using a murine model of acute inflammation. Administration of this compound significantly reduced paw edema and levels of pro-inflammatory cytokines (TNF-α and IL-6) compared to control groups .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.